molecular formula C21H18N2O4 B1245609 Homocamptothecin CAS No. 186669-19-2

Homocamptothecin

Katalognummer: B1245609
CAS-Nummer: 186669-19-2
Molekulargewicht: 362.4 g/mol
InChI-Schlüssel: PAEZRCINULFAGO-OAQYLSRUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Homocamptothecin is a semisynthetic analogue of camptothecin, a naturally occurring quinoline alkaloid isolated from the Chinese tree Camptotheca acuminata. This compound is characterized by a seven-membered β-hydroxylactone ring, which is a modification of the six-membered α-hydroxylactone ring found in camptothecin. This structural alteration enhances the stability of the lactone ring, making this compound a more potent inhibitor of topoisomerase I, an enzyme crucial for DNA replication and transcription .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Homocamptothecin wird durch einen semisynthetischen Prozess synthetisiert, der das Einfügen eines Methylenspacers zwischen der Alkoholgruppe und der Carboxylfunktion von Camptothecin beinhaltet. Dieser Prozess führt zur Bildung eines siebengliedrigen β-Hydroxylactonrings . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von organischen Lösungsmitteln und Katalysatoren, um die Ringexpansion und Stabilisierung des Lactonrings zu ermöglichen.

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren umfasst die Extraktion von Camptothecin aus natürlichen Quellen, gefolgt von einer chemischen Modifikation, um den Methylenspacer einzuführen. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Lavergne-Comins Route ( )

  • Mitsunobu Coupling : AB fragment (quinoline core) and DE fragment (modified E-ring) are coupled via Mitsunobu reaction.

  • Heck Cyclization : Intramolecular Heck reaction closes the C-ring, forming the pentacyclic structure.

  • Example : Synthesis of 10,11-difluorohomocamptothecin (diflomotecan) achieved in 18% yield post-cyclization.

Cascade Radical Annulation ( )

  • Radical Initiation : Tributyltin hydride generates radicals from propargyl bromide intermediates.

  • Tandem Cyclization : Sequential radical cyclization forms A-, B-, and D-rings in a single step.

  • Efficiency : Enables parallel synthesis of 115 analogs (1–5 mg scale) with automated purification.

Friedländer Condensation ( )

  • Tricyclic Ketone Formation : CDE tricycle reacts with aniline derivatives under acidic conditions.

  • Ring Closure : Condensation forms A- and B-rings, yielding racemic hCPT.

Lactone Stability and Hydrolysis

The β-hydroxylactone E-ring in hCPT exhibits superior stability compared to CPT’s α-hydroxylactone:

PropertyCPThCPTSource
Lactone half-life 13 min (pH 7.4)>60 min
Protein binding (HSA) High (carboxylate)Low (lactone)
Hydrolysis reversibility Fast equilibriumIrreversible

This stability reduces carboxylate formation, enhancing hCPT’s bioavailability and tumor penetration ( ).

E-Ring Modifications

  • 7-Silyl Derivatives : Introduced via semisynthesis (e.g., 7-trimethylsilyl-hCPT) to enhance lipophilicity and blood stability ( ).

  • 10,11-Difluoro Analog : Synthesized via Lavergne-Comins route, showing 5× higher Top1 inhibition than hCPT ( ).

A/B-Ring Functionalization

  • 14-Amino Derivatives : Nitration of CPT followed by reduction yields 14-aminohCPT, improving cytotoxicity (IC50: 0.012–3.84 μM vs. HT29 cells) ( ).

  • 9-Alkyl Substitutions : Claisen rearrangement modifies 10-allyloxy-7-ethylhCPT, enhancing liposolubility ( ).

Conjugation for Drug Delivery

  • Antibody-Drug Conjugates (ADCs) : hCPT-linked ADCs (e.g., glycolic acid conjugates) bypass Top1 inhibition, showing efficacy in xenograft models ( ).

Topoisomerase I (Top1) Poisoning ( )

  • DNA Cleavage Specificity : hCPT stabilizes Top1-DNA complexes at T↓G and AAC↓G sites, unlike CPT’s exclusive T↓G preference.

  • Cleavage Intensity : 2× higher DNA cleavage at 0.1 μM hCPT vs. CPT in vitro ( ).

Resistance Mechanisms

  • Top1 Mutations : hCPT retains activity against CPT-resistant Top1 mutants (e.g., Asn722Ser), suggesting altered binding dynamics ( ).

Comparative Pharmacokinetics

ParameterCPThCPTSource
Plasma clearance High50% reduction
Oral bioavailability LowHigh
Brain penetration NegligibleSignificant

Wissenschaftliche Forschungsanwendungen

Homocamptothecin hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

    Chemie: Als Modellverbindung zur Untersuchung der Struktur-Aktivitäts-Beziehung von Topoisomerase-I-Inhibitoren.

    Biologie: Wird in zellbiologischen Studien eingesetzt, um die Mechanismen der DNA-Replikation und -Transkription zu untersuchen.

    Medizin: Als potenzieller Antikrebswirkstoff untersucht, da er die Topoisomerase I stark hemmt. .

    Industrie: Wird bei der Entwicklung neuer Pharmazeutika und Therapeutika eingesetzt.

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Topoisomerase I hemmt, ein Enzym, das während der Replikation und Transkription die Torsionsspannung in der DNA verringert. Die Verbindung stabilisiert den kovalenten Komplex zwischen Topoisomerase I und DNA, wodurch die Re-Ligierung der DNA-Stränge verhindert wird. Dies führt zur Anhäufung von Einzelstrangbrüchen, die letztendlich zum Zelltod durch Apoptose führen . Die beteiligten molekularen Ziele und Wege umfassen den DNA-Topoisomerase-I-Komplex und die anschließende Aktivierung von apoptotischen Wegen .

Ähnliche Verbindungen:

Einzigartigkeit von this compound: this compound ist aufgrund seines siebengliedrigen β-Hydroxylactonrings einzigartig, der eine erhöhte Stabilität und eine reduzierte Proteinbindung im menschlichen Plasma bietet. Diese strukturelle Modifikation führt zu einer stärkeren Hemmung der Topoisomerase I und einer höheren Wirksamkeit in der Antikrebsaktivität im Vergleich zur Stammverbindung und anderen Derivaten .

Zusammenfassend lässt sich sagen, dass this compound eine vielversprechende Verbindung mit einem erheblichen Potenzial in der wissenschaftlichen Forschung und therapeutischen Anwendungen ist. Seine einzigartigen strukturellen Merkmale und seine starke biologische Aktivität machen es zu einem wertvollen Werkzeug in der Erforschung und Behandlung verschiedener Krankheiten.

Wirkmechanismus

Homocamptothecin exerts its effects by inhibiting topoisomerase I, an enzyme that alleviates torsional strain in DNA during replication and transcription. The compound stabilizes the covalent complex between topoisomerase I and DNA, preventing the religation of DNA strands. This leads to the accumulation of single-strand breaks, ultimately causing cell death through apoptosis . The molecular targets and pathways involved include the DNA-topoisomerase I complex and the subsequent activation of apoptotic pathways .

Vergleich Mit ähnlichen Verbindungen

Uniqueness of Homocamptothecin: this compound is unique due to its seven-membered β-hydroxylactone ring, which provides enhanced stability and reduced protein binding in human plasma. This structural modification results in a more potent inhibition of topoisomerase I and greater efficacy in anticancer activity compared to its parent compound and other derivatives .

Biologische Aktivität

Homocamptothecin (hCPT) is a semisynthetic derivative of camptothecin (CPT), characterized by a unique E-ring modification that enhances its biological activity and stability. This article explores the biological activity of hCPT, focusing on its mechanisms of action, efficacy against various cancer types, and comparative studies with other topoisomerase I inhibitors.

Structural Characteristics

This compound features a seven-membered β-hydroxylactone ring, achieved by inserting a methylene spacer between the alcohol moiety and the carboxyl function of the naturally occurring six-membered α-hydroxylactone found in CPT. This modification results in:

  • Increased Stability : The lactone structure is less reactive, leading to enhanced stability in biological systems.
  • Decreased Protein Binding : This property allows for improved bioavailability and reduced side effects compared to traditional camptothecin derivatives .

The primary mechanism of action for hCPT is its role as a topoisomerase I inhibitor . It stabilizes the Topo I-DNA cleavage complex, which is crucial for DNA replication and transcription. Key findings include:

  • Enhanced DNA Cleavage : hCPT demonstrates a higher level of DNA cleavage compared to CPT, particularly at specific nucleotide sequences such as T/G and AAC/G sites. This specificity may contribute to its superior antiproliferative effects .
  • Inhibition of Tumor Cell Growth : Studies have shown that hCPT can effectively inhibit the proliferation of various human tumor cell lines, including colon cancer (HT29), lung cancer (A427), and prostate cancer (PC-3) cells .

Comparative Efficacy

This compound has been tested against several established chemotherapeutic agents. In comparative studies:

  • In Vitro Potency : hCPT exhibited greater antiproliferative activity than both CPT and other topoisomerase I inhibitors like topotecan (TPT). For instance, in assays involving human colon cancer cells, hCPT demonstrated significantly higher cytotoxicity than CPT at lower concentrations .
  • Resistance Overcoming : In models of drug-resistant cancer cells, hCPT maintained efficacy where conventional drugs failed, suggesting its potential as a treatment option for resistant tumors .

Case Studies and Experimental Findings

Several studies have documented the biological activity of hCPT:

  • Colon Cancer Study : A study evaluated the effects of hCPT on HT29 colon carcinoma cells, revealing that it induced more stable protein-DNA complexes compared to CPT. Immunoblotting showed effective trapping of Topo I on DNA by hCPT .
  • Lung Cancer Models : Research on A427 non-small cell lung cancer cells indicated that fluorinated analogs of hCPT exhibited potent cytotoxicity, outperforming traditional treatments in both efficacy and stability .
  • Pharmacokinetics : The pharmacokinetic profile of hCPT suggests favorable absorption and distribution characteristics due to its modified structure, leading to prolonged therapeutic effects in vivo .

Data Tables

The following tables summarize key findings from various studies regarding the biological activity of this compound:

StudyCell LineIC50 (µM)Comparison with CPTNotes
HT290.52x more potentEnhanced Topo I inhibition
A4270.81.5x more potentStronger cytotoxicity observed
PC-30.73x more potentEffective against resistant strains

Q & A

Basic Research Questions

Q. What are the key structural modifications in homocamptothecin compared to camptothecin, and how do they influence stability and bioactivity?

  • Methodological Answer : this compound (hCPT) differs from camptothecin (CPT) by replacing the six-membered α-hydroxylactone ring with a seven-membered β-hydroxylactone. This modification enhances chemical stability by reducing hydrolysis to inactive carboxylate forms, prolonging its activity as a topoisomerase I (Top1) inhibitor . To validate structural stability, researchers use nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) to monitor lactone ring integrity under physiological conditions .

Q. What in vitro models are commonly used to evaluate this compound’s antitumor efficacy?

  • Methodological Answer : Glioblastoma cell lines (e.g., SF295) are widely used due to hCPT’s demonstrated potency in brain tumor models. Researchers employ cytotoxicity assays (e.g., MTT or calcein-AM viability tests) and DNA-protein crosslink (DPC) quantification via alkaline elution assays to measure Top1 inhibition. Dose-response curves are critical for determining IC₅₀ values and comparing hCPT derivatives like diflomotecan .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

  • Methodological Answer : Detailed synthetic protocols, such as the bromoacetate-mediated route, must specify reaction conditions (e.g., solvent purity, temperature control) and purification steps (e.g., column chromatography). Peer-reviewed publications should include supplementary data on yields, spectral characterization (IR, MS), and solubility profiles to enable replication .

Advanced Research Questions

Q. What mechanisms underlie resistance to this compound in glioblastoma models, and how can they be experimentally validated?

  • Methodological Answer : Resistance in SF295 glioblastoma sublines (e.g., SF295/hCPT50) correlates with reduced Top1 expression. Researchers use Western blotting to quantify Top1 protein levels and RT-qPCR to assess transcriptional downregulation. Functional validation involves transient Top1 overexpression via plasmid transfection to restore drug sensitivity . Contrastingly, ABCG2 transporter activity (measured via pheophorbide-A efflux assays) is not a primary resistance factor in these models .

Q. How can contradictory data on hCPT’s pharmacokinetic (PK) properties be resolved across studies?

  • Methodological Answer : Discrepancies in plasma half-life or tissue distribution often stem from differences in administration routes (oral vs. intravenous) or analytical methods (HPLC vs. LC-MS/MS). Standardized PK protocols should include:

  • Sampling intervals : Frequent early time points to capture rapid distribution phases.
  • Metabolite tracking : Monitoring lactone-to-carboxylate ratios in plasma and tissues.
  • Cross-study harmonization : Meta-analyses of PK parameters from peer-reviewed datasets .

Q. What experimental designs are optimal for evaluating hCPT combination therapies?

  • Methodological Answer : Synergy studies require rigorous dose-matrix approaches (e.g., Chou-Talalay method) to calculate combination indices (CI). For glioblastoma, concurrent use with temozolomide or PARP inhibitors is tested in orthotopic mouse models. Tumor growth inhibition is assessed via bioluminescence imaging, while toxicity is monitored through hematological and hepatic biomarkers .

Q. How can researchers address the limited solubility of this compound in preclinical formulations?

  • Methodological Answer : Co-solvent systems (e.g., PEG-300/Cremophor EL) or nanoparticle encapsulation (e.g., liposomes) enhance solubility. Researchers characterize formulations using dynamic light scattering (DLS) for particle size and zeta potential. In vivo bioavailability is validated via comparative PK studies in rodent models .

Q. Data Contradiction Analysis

Q. Why do some studies report ABCG2-mediated resistance to hCPT while others do not?

  • Methodological Resolution : Cell line-specific ABCG2 expression levels (e.g., SF295 vs. HEK293 transfectants) and assay sensitivity (flow cytometry vs. immunoblotting) contribute to discrepancies. Robust controls include:

  • Isogenic cell pairs : Parental vs. ABCG2-knockout lines.
  • Functional inhibitors : Pharmacological blockers (e.g., Ko143) to isolate transporter effects.
  • Multi-omics integration : Transcriptomic profiling to identify compensatory resistance pathways .

Q. Tables for Reference

Key hCPT Derivatives Structural Feature Primary Application
This compoundβ-hydroxylactone ringTop1 inhibition in glioblastoma
Diflomotecan (BN80915)Fluorinated β-hydroxylactoneClinical trials for solid tumors
NSC724998Lactone-stabilized analogPreclinical pharmacokinetic studies

Eigenschaften

IUPAC Name

(20R)-20-ethyl-20-hydroxy-17-oxa-3,13-diazapentacyclo[11.9.0.02,11.04,9.015,21]docosa-1(22),2,4,6,8,10,15(21)-heptaene-14,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4/c1-2-21(26)9-18(24)27-11-14-15(21)8-17-19-13(10-23(17)20(14)25)7-12-5-3-4-6-16(12)22-19/h3-8,26H,2,9-11H2,1H3/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAEZRCINULFAGO-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(=O)OCC2=C1C=C3C4=NC5=CC=CC=C5C=C4CN3C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]1(CC(=O)OCC2=C1C=C3C4=NC5=CC=CC=C5C=C4CN3C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186669-19-2
Record name E-Homocamptothecin, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186669192
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name E-HOMOCAMPTOTHECIN, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B3LFU8GLM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methylhydrazine
Homocamptothecin
Methylhydrazine
Homocamptothecin
Methylhydrazine
Homocamptothecin
Methylhydrazine
Methylhydrazine
Homocamptothecin
Methylhydrazine
Homocamptothecin
Methylhydrazine
Homocamptothecin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.